4-(dimethylamino)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
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Description
4-(dimethylamino)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H21N3OS and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Compounds related to "4-(dimethylamino)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide," particularly benzothiazole derivatives, have been explored for their corrosion inhibiting effects. These inhibitors offer extra stability and higher inhibition efficiencies against steel corrosion in acidic environments compared to previously reported inhibitors. Their adsorption onto surfaces by both physical and chemical means demonstrates their potential in materials science for protecting metals against corrosion (Hu et al., 2016).
Anticancer Evaluation
Another significant application involves the anticancer evaluation of derivatives containing thiadiazole and benzamide groups. Novel Schiff’s bases with these moieties have shown promising anticancer activity against various human cancer cell lines. The synthesis of these compounds under microwave irradiation demonstrates their potential in developing new cancer therapies. Some of these compounds exhibited GI50 values comparable to standard drugs, suggesting their efficacy in pharmacological research (Tiwari et al., 2017).
Antibacterial Agents
Derivatives designed and synthesized from 2-aminothiazole and coupled with acid chlorides of 4-(N,N-dimethylamino)benzoic acid have shown anti-inflammatory activity and some promise as antibacterial agents. The specificity of these compounds in inhibiting bacterial growth, particularly against Staphylococcus aureus and Bacillus subtilis, indicates their potential in addressing antibiotic resistance and developing new antibacterial therapies (Lynch et al., 2006).
Metabotropic Glutamate 1 Receptor Imaging
In neuropharmacology, certain benzamide derivatives have been synthesized for positron emission tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain. These compounds, after being labeled with carbon-11, showed high brain uptake and a kinetic profile suitable for quantitative analysis in monkey studies, marking their significance in neuroscience research and potential application in human studies (Fujinaga et al., 2012).
Properties
IUPAC Name |
4-(dimethylamino)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-27(2)20-15-13-19(14-16-20)23(28)26-24-25-21(17-9-5-3-6-10-17)22(29-24)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNVASKPVWLNHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.